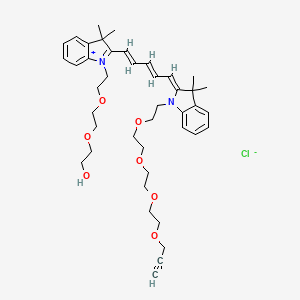

N-PEG3-N'-(propargyl-PEG4)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H57ClN2O7 |

|---|---|

Molecular Weight |

737.4 g/mol |

IUPAC Name |

2-[2-[2-[2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol chloride |

InChI |

InChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1 |

InChI Key |

MXPPWWDNHJQAKX-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a bifunctional, fluorescent labeling reagent that has emerged as a valuable tool in chemical biology and drug discovery. This molecule incorporates a near-infrared cyanine dye (Cy5), two polyethylene glycol (PEG) spacers, and a terminal alkyne (propargyl group). This unique combination of moieties enables its use in highly specific and efficient bioorthogonal "click chemistry" reactions, as well as in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core properties, experimental applications, and underlying principles of this compound, aimed at researchers and professionals in the fields of life sciences and drug development.

Core Properties and Quantitative Data

This compound is characterized by its distinct chemical and physical properties that make it suitable for a range of biological applications. The key quantitative data for this compound and its close analogs are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₇ClN₂O₇ | [1] |

| Molecular Weight | 737.36 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Blue solid | |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in DMSO, DMF | |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [2] |

| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at 649 nm in DMSO | [2] |

Key Applications and Methodologies

The primary utility of this compound lies in its application as a fluorescent reporter molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and as a linker in the synthesis of PROTACs.

Fluorescent Labeling via Click Chemistry

The terminal propargyl group of this compound allows for its covalent attachment to molecules containing an azide group through the highly efficient and bioorthogonal CuAAC reaction. This enables the fluorescent labeling of a wide array of biomolecules, including proteins, nucleic acids, and small molecules, for visualization and tracking in biological systems.

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

Azide-modified biomolecule of interest

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to improve reaction efficiency and reduce cytotoxicity)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of your azide-modified biomolecule in a suitable buffer.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare stock solutions of CuSO₄ and sodium ascorbate in water.

-

If using a ligand, prepare a stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess (typically 2-10 fold) of this compound.

-

Add the reaction buffer to the desired final volume.

-

If using a ligand, add TBTA to the reaction mixture.

-

Initiate the reaction by adding sodium ascorbate followed by CuSO₄. The final concentration of copper is typically in the range of 50-100 µM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

-

-

Purification:

-

Purify the labeled biomolecule from excess reagents using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

-

PROTAC Synthesis

This compound can serve as a fluorescent linker in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The inclusion of the Cy5 dye allows for the tracking and visualization of the PROTAC in cells.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the application of this compound, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: General workflow for fluorescently labeling a biomolecule using click chemistry.

Caption: The mechanism of action for a PROTAC utilizing a fluorescent linker.

Conclusion

This compound is a powerful and versatile reagent for researchers in the life sciences and drug development. Its bifunctional nature allows for its use in both the fluorescent labeling of biomolecules through click chemistry and the synthesis of fluorescently tagged PROTACs for targeted protein degradation studies. The near-infrared fluorescence of the Cy5 moiety provides significant advantages for in vitro and in-cell imaging applications. The methodologies and data presented in this guide offer a solid foundation for the successful application of this compound in a variety of research settings.

References

An In-Depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Versatile Tool in Bioconjugation and Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of N-PEG3-N'-(propargyl-PEG4)-Cy5, a bifunctional linker incorporating a terminal alkyne, a fluorescent cyanine dye (Cy5), and polyethylene glycol (PEG) spacers. This molecule is a valuable reagent in the fields of bioconjugation, chemical biology, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Properties

This compound is a complex organic molecule designed for specific functionalities in biological research. Its structure can be broken down into three key components:

-

Propargyl Group: The terminal alkyne group (a propargyl ether) is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly efficient and specific covalent linkage of this molecule to another molecule bearing an azide group.

-

Polyethylene Glycol (PEG) Spacers: The molecule contains two PEG chains of different lengths (PEG3 and PEG4). These flexible, hydrophilic linkers serve several purposes. They increase the overall water solubility of the molecule and any conjugate it forms. In the context of PROTACs, the length and flexibility of the PEG linker are critical for optimizing the spatial orientation of the two ends of the chimera, facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

-

Cyanine 5 (Cy5) Fluorophore: Cy5 is a bright and photostable fluorescent dye that emits in the far-red region of the spectrum. This allows for the sensitive detection and quantification of molecules labeled with this linker using techniques such as fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.

The combination of these three components makes this compound a powerful tool for synthesizing fluorescently labeled biomolecules and for constructing fluorescently tagged PROTACs, enabling the direct visualization and tracking of these molecules in cellular and biochemical assays.

Physicochemical and Spectroscopic Data

While a specific datasheet for this compound is not publicly available, the following table summarizes its known properties and provides estimated spectroscopic data based on closely related and structurally similar compounds, such as N,N'-bis-(propargyl-PEG4)-Cy5 and N-methyl-N'-(propargyl-PEG4)-Cy5.[1][2] This information is crucial for designing and interpreting experiments.

| Property | Value | Source/Reference |

| Chemical Formula | C₄₂H₅₇ClN₂O₇ | [3] |

| CAS Number | 2107273-06-1 | [3][4] |

| Storage Temperature | -20°C | [3] |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Soluble in DMSO, DMF | [1] |

Key Applications and Experimental Workflows

The primary application of this compound is as a building block for the synthesis of more complex molecular tools, most notably fluorescently labeled PROTACs.

PROTAC Synthesis via Click Chemistry

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[5] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This compound serves as a fluorescent component of this linker.

The synthesis of a fluorescent PROTAC using this linker typically involves a CuAAC reaction. An azide-functionalized ligand for either the POI or the E3 ligase is reacted with the terminal alkyne of this compound.

Below is a diagram illustrating the general workflow for PROTAC synthesis and its mechanism of action.

Caption: Workflow for fluorescent PROTAC synthesis and its cellular mechanism of action.

Fluorescent Labeling of Biomolecules

Beyond PROTACs, this linker can be used to fluorescently label any biomolecule that has been modified to contain an azide group. This includes proteins, nucleic acids, and small molecules. The resulting fluorescently tagged molecule can then be used in a variety of imaging and detection assays.

Detailed Experimental Protocols

The following are generalized protocols for the key experimental procedures involving this compound. Researchers should optimize these protocols for their specific molecules and experimental systems.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMSO, DMF, or aqueous buffer)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

-

Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper-stabilizing ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used).

-

Add the solvent to achieve the desired final reaction concentration.

-

Degas the solution by bubbling with an inert gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the Reaction:

-

Prepare the catalyst premix by combining the copper(II) sulfate and the stabilizing ligand in the appropriate ratio (e.g., 1:2 to 1:5 molar ratio of Cu:ligand).

-

Add the catalyst premix to the reaction mixture.

-

Initiate the click reaction by adding the sodium ascorbate solution. The final concentration of the catalyst components should be optimized, but a common starting point is 0.1-1 mM copper.

-

-

Reaction and Monitoring:

-

Incubate the reaction at room temperature or with gentle heating (e.g., 37°C) for 1-4 hours. Protect the reaction from light due to the photosensitivity of the Cy5 dye.

-

The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, the fluorescently labeled product can be purified from unreacted starting materials and catalyst using methods appropriate for the product, such as HPLC, size-exclusion chromatography, or dialysis.

-

Protocol for Fluorescent Microscopy of Labeled Cells

This protocol outlines the general steps for imaging cells that have been treated with a fluorescent PROTAC synthesized using this compound.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Fluorescent PROTAC

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular targets are to be co-stained

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

-

Cell Treatment:

-

Treat the cultured cells with the desired concentration of the fluorescent PROTAC in fresh cell culture medium.

-

Incubate for the desired time period to allow for cellular uptake and target engagement/degradation.

-

-

Cell Fixation:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If co-staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Nuclear Counterstaining:

-

Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope equipped with filter sets appropriate for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm) and DAPI (Excitation: ~365 nm, Emission: ~445 nm).

-

Signaling Pathways and Logical Relationships

This compound itself does not directly participate in or modulate specific signaling pathways. Its role is to become part of a larger molecule (e.g., a PROTAC) that influences a biological process. The most relevant pathway is the ubiquitin-proteasome pathway , which is exploited by PROTACs to induce targeted protein degradation.

The following diagram illustrates the logical flow of the ubiquitin-proteasome system as it is hijacked by a PROTAC.

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

This guide provides a foundational understanding of this compound for its effective application in research and development. As with any chemical reagent, it is imperative to consult safety data sheets and handle the compound with appropriate laboratory precautions.

References

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a bifunctional, polyethylene glycol (PEG)-based molecule incorporating a terminal alkyne group and a Cyanine 5 (Cy5) fluorescent dye. This reagent is of significant interest in chemical biology and drug discovery, primarily serving as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the fluorescent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The integrated Cy5 dye allows for sensitive and quantitative analysis of conjugation efficiency and downstream biological applications via fluorescence-based techniques.

Core Chemical and Physical Properties

The structural features of this compound, including the hydrophilic PEG linkers, the reactive propargyl group, and the fluorescent Cy5 core, dictate its chemical behavior and utility. While specific experimental data for this exact molecule is not extensively published, the properties can be reliably inferred from its structure and data from closely related analogs.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and a closely related, structurally similar compound, N,N'-bis-(propargyl-PEG4)-Cy5, for comparison. The fluorescence properties are expected to be nearly identical due to the shared Cy5 fluorophore.

| Property | Value (this compound) | Value (N,N'-bis-(propargyl-PEG4)-Cy5) | Reference(s) |

| Molecular Formula | C42H57ClN2O7 | C47H63ClN2O8 | [3] |

| CAS Number | 2107273-06-1 | 2107273-08-3 | [1][3] |

| Excitation Maximum (λex) | ~649 nm | 649 nm | [4] |

| Emission Maximum (λem) | ~667 nm | 667 nm | [4] |

| Extinction Coefficient | Not specified | 232,000 M⁻¹cm⁻¹ at 649 nm | [4] |

| Solubility | Not specified | Soluble in DMSO, DMF, DCM; low solubility in water | [4] |

| Storage Conditions | -20°C | -20°C | [3] |

Key Applications and Methodologies

The primary utility of this compound lies in its ability to participate in CuAAC reactions, enabling the covalent linkage of the Cy5 fluorophore to azide-modified molecules. This has significant implications in the fields of PROTAC development and bioconjugation.

PROTAC Synthesis and Mechanism

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][5] this compound can be used as a fluorescent linker in the synthesis of PROTACs, allowing for the direct visualization and quantification of PROTAC-target engagement and degradation.

Caption: PROTAC mechanism workflow.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click chemistry" reaction between the terminal alkyne of this compound and an azide-functionalized molecule is a highly efficient and specific bioconjugation method.[6][7] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following provides a general methodology for the fluorescent labeling of an azide-modified protein with this compound. Optimization may be required for specific applications.

General Protocol for CuAAC Labeling of Proteins

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer (pH 7.4)

-

DMSO for dissolving the Cy5 reagent

-

Size-exclusion chromatography columns for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-5 mg/mL) with PBS buffer.

-

Add the this compound stock solution to the protein solution. The molar excess of the dye will depend on the desired labeling efficiency and should be optimized (a starting point is 5-10 fold molar excess).

-

Prepare the catalyst premix by combining the CuSO₄ and THPTA/TBTA solutions. A common ratio is 1:5 (CuSO₄:ligand).[8] Let this mixture stand for a few minutes.

-

Add the catalyst premix to the protein/dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy5 dye.

-

-

Purification:

-

Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~649 nm) and using their respective extinction coefficients.

-

Caption: Experimental workflow for protein labeling.

Considerations for Use

-

Fluorescence Quenching: Cyanine dyes like Cy5 can be susceptible to quenching by certain reagents. For instance, the reducing agent TCEP (tris(2-carboxyethyl)phosphine), often used in protein chemistry, can reversibly quench Cy5 fluorescence.[9] Care should be taken to avoid incompatible reagents in downstream applications.

-

PEG Linker Purity: Commercial preparations of PEG can contain reactive oxygen species (ROS) impurities, which may affect the stability and sensitivity of the conjugated Cy5 dye.[10] For applications requiring high sensitivity, purification of the PEGylated reagent may be considered.

Conclusion

This compound is a versatile chemical tool for the fluorescent labeling of biomolecules and the construction of advanced chemical probes like PROTACs. Its well-defined chemical reactivity through click chemistry, coupled with the favorable photophysical properties of the Cy5 dye, makes it a valuable reagent for researchers in drug development and chemical biology. The provided methodologies and data serve as a comprehensive guide for the effective utilization of this molecule in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 7. bioclone.net [bioclone.net]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile, bifunctional chemical probe designed for advanced applications in bioconjugation, molecular imaging, and the construction of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its core mechanism of action, which is centered on the principles of bioorthogonal "click chemistry." We will delve into the roles of its constituent components—the propargyl group, the polyethylene glycol (PEG) linkers, and the Cy5 fluorescent dye. This document also includes representative experimental protocols, quantitative data for its functional moieties, and detailed diagrams to illustrate its utility in modern chemical biology and drug discovery workflows.

Core Mechanism of Action: Bioorthogonal Ligation

The primary "mechanism of action" of this compound is not pharmacological but chemical. It functions as a molecular linker that covalently connects to other molecules in a highly specific and efficient manner through a bioorthogonal reaction. The key reactive handle is its terminal propargyl group , which contains an alkyne moiety. This alkyne is a key participant in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry."[1][2]

The CuAAC reaction involves the formation of a stable triazole ring by reacting the alkyne group of this linker with an azide-functionalized molecule. This reaction is highly specific, rapid, and can be performed in complex biological media, making it ideal for labeling proteins, nucleic acids, or other biomolecules that have been metabolically or synthetically tagged with an azide.[2]

The reaction proceeds through a dinuclear copper-mediated pathway, which significantly accelerates the reaction rate compared to the uncatalyzed version.[1] This catalytic cycle ensures high yields and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1]

Molecular Components and Their Functions

The utility of this compound arises from the synergistic functions of its three main components:

-

Propargyl Group (Alkyne): This is the reactive handle for the CuAAC reaction, enabling the covalent attachment of the entire molecule to an azide-containing target.

-

PEG Linkers (PEG3 and PEG4): The two polyethylene glycol chains (with 3 and 4 ethylene glycol units, respectively) serve as flexible, hydrophilic spacers. In the context of PROTACs, the length and flexibility of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] The hydrophilicity of PEG also improves the aqueous solubility of the molecule and the resulting conjugate, which is often a challenge with large, hydrophobic PROTACs.[5]

-

Cy5 (Cyanine 5) Dye: This is a bright and photostable fluorescent dye that allows for the detection and quantification of the labeled molecule.[6] Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological imaging, as it minimizes autofluorescence from cellular components, leading to a higher signal-to-noise ratio.[6]

Quantitative Data

The following tables summarize the key quantitative properties of the functional components of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₇ClN₂O₇ | [7] |

| CAS Number | 2107273-06-1 | [8] |

Table 2: Spectral Properties of the Cy5 Fluorophore

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [9] |

| Emission Maximum (λem) | ~667 nm | [9] |

| Molar Extinction Coefficient | ~250,000 M-1cm-1 | [9] |

| Quantum Yield | ~0.27 | [9] |

Table 3: Kinetic Data for a Representative CuAAC Reaction

| Reaction Condition | Rate Constant | Reference |

| Cu Nanocatalyst | High (qualitative) | [6] |

Experimental Protocols

The following is a generalized protocol for the fluorescent labeling of an azide-modified protein with this compound via a CuAAC reaction. This protocol may require optimization depending on the specific protein and experimental setup.

Materials and Reagents

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of azides)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography)

Labeling Procedure

-

Prepare a stock solution of the linker: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare the catalyst solution: In a microcentrifuge tube, mix equal volumes of the CuSO₄ and THPTA solutions to pre-form the copper-ligand complex.

-

Set up the reaction: In a separate tube, add the azide-modified protein. To this, add a 3-5 fold molar excess of the this compound stock solution.

-

Initiate the reaction: Add the CuSO₄/THPTA solution to the protein-linker mixture to a final copper concentration of 1-2 mM. Immediately after, add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the conjugate: Remove the excess unreacted linker and catalyst components by size-exclusion chromatography or another suitable purification method.

-

Characterize the conjugate: Confirm successful labeling and determine the degree of labeling using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~649 nm for the Cy5 dye) and/or mass spectrometry.

Applications in PROTAC Development

A significant application of this compound is in the development of fluorescently labeled PROTACs. By incorporating this linker, researchers can:

-

Visualize PROTAC uptake and distribution in cells: The Cy5 tag allows for the tracking of the PROTAC molecule using fluorescence microscopy.

-

Quantify PROTAC binding to target proteins: Techniques like fluorescence polarization or FRET can be used to study the interaction of the labeled PROTAC with its target.

-

Facilitate the assembly of modular PROTAC systems: The click chemistry handle allows for the late-stage functionalization of a PROTAC core with a fluorescent tag.

Conclusion

This compound is a powerful and versatile tool for researchers in chemical biology, drug discovery, and materials science. Its robust chemical mechanism of action, based on the copper-catalyzed azide-alkyne cycloaddition, combined with the favorable properties of its PEG linkers and the bright, far-red fluorescence of the Cy5 dye, makes it an excellent choice for a wide range of bioconjugation and labeling applications. This guide provides the foundational knowledge for its effective implementation in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [cnreagent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 9. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PEGylated Cy5 Fluorescent Dyes

This guide provides a comprehensive overview of PEGylated Cyanine 5 (Cy5) fluorescent dyes, covering their fundamental properties, advantages, and applications. It includes detailed experimental protocols and quantitative data to assist researchers in leveraging these powerful tools for bio-imaging, diagnostics, and drug development.

Introduction to PEGylated Cy5 Dyes

Cyanine 5 (Cy5) is a fluorescent dye that belongs to the cyanine family. It is characterized by its emission in the far-red to near-infrared (NIR) region of the spectrum, a range that is highly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[1][2]

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. In the context of fluorescent dyes, PEGylation serves several critical functions:

-

Enhanced Hydrophilicity: The PEG linker improves the water solubility of the often hydrophobic cyanine dye.[3][4][5]

-

Reduced Non-specific Binding: The neutral and hydrophilic PEG chain creates a "shield" that minimizes unwanted interactions with biological surfaces, leading to lower background signals.[4][6][7]

-

Improved Biocompatibility: PEGylation can reduce the immunogenicity of the labeled molecule, making it more suitable for in vivo applications.[8]

-

Enhanced Pharmacokinetics: For in vivo use, PEGylation can increase the circulation half-life of a labeled molecule by reducing renal clearance and uptake by the reticuloendothelial system (RES).[8][9]

The combination, a PEGylated Cy5 dye, thus offers a robust fluorescent probe with superior brightness, photostability, and biocompatibility, making it ideal for sensitive and specific detection in complex biological systems.

Core Concepts and Advantages

The primary advantage of modifying Cy5 with PEG is the "PEG-fluorochrome shielding" effect.[6][7] This approach enhances the dye's quantum yield while physically blocking problematic interactions between the fluorochrome and surrounding biomolecules. This shielding prevents self-quenching at high labeling densities and reduces non-specific cellular uptake, resulting in a higher signal-to-noise ratio in imaging experiments.[6][7]

Furthermore, the length of the PEG chain can be varied (e.g., 2kDa, 5kDa, 10kDa) to fine-tune the properties of the conjugate.[8] Longer PEG chains may provide more effective shielding and longer circulation times, but can also impact the accessibility of the labeled molecule to its target.[8][10][11]

Physicochemical and Photophysical Properties

The core spectral properties of Cy5 are largely retained after PEGylation. The quantitative data for typical Cy5 and its PEGylated variants are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~646 - 651 nm | In the far-red region of the visible spectrum.[12][13][14] |

| Emission Maximum (λem) | ~662 - 670 nm | Emits in the near-infrared (NIR) range, ideal for in vivo imaging.[12][13][14] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | A high value, indicating efficient light absorption.[15] |

| Quantum Yield (Φ) | ~0.20 - 0.28 | PEGylation can enhance quantum yield by reducing quenching.[6][7] |

| Molecular Weight (MW) | Varies | Depends on the specific Cy5 derivative and the length of the attached PEG chain (e.g., 2kDa, 5kDa, 10kDa, 20kDa).[10][16][17] |

| Reactive Groups | NHS Ester, Maleimide, Amine, etc. | Allows for conjugation to various functional groups on biomolecules.[13][16][18] |

Key Applications

PEGylated Cy5 dyes are versatile tools used across various research and development areas:

-

In Vivo Imaging: Their NIR emission properties make them ideal for whole-animal imaging, including tracking nanoparticle-based drug delivery systems, visualizing tumor margins, and mapping lymphatic drainage.[1][10][19][20]

-

Biomolecule Labeling: They are widely used to label proteins, antibodies, and peptides for applications like immunofluorescence, flow cytometry, and Western blotting. The PEG spacer ensures that the dye does not interfere with the biomolecule's function.[21]

-

Nanoparticle Tracking: PEGylated Cy5 can be conjugated to nanoparticles to study their biodistribution, cellular uptake, and clearance in vitro and in vivo.[19][22][23][24]

-

Fluorescence Resonance Energy Transfer (FRET): Cy5 can act as an acceptor in FRET pairs to study molecular interactions and enzymatic activity. For instance, a Cy5-based probe was developed to detect cathepsin activity in tumors.[25]

Experimental Protocols

Accurate and efficient labeling is critical for successful experiments. Below are detailed protocols for the two most common conjugation chemistries.

Protocol 1: Labeling Biomolecules with Cy5-PEG-NHS Ester

This protocol targets primary amines (e.g., lysine residues) on proteins and other biomolecules.

1. Materials and Reagents:

-

Purified biomolecule (1-10 mg/mL in amine-free buffer like PBS).

-

Cy5-PEG-NHS Ester.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.[26]

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).[27]

2. Procedure:

-

Prepare Biomolecule: Ensure the biomolecule is in an amine-free buffer at an optimal concentration. If the buffer contains amines (e.g., Tris), it must be exchanged with the Reaction Buffer via dialysis or a spin column.[28] The optimal pH for the reaction is 8.3-8.5.[26][29]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[27]

-

Calculate Molar Ratio: Determine the amount of dye needed. A 10:1 to 20:1 molar excess of dye-to-protein is a common starting point for optimal labeling.[2] The ratio may need to be optimized for specific proteins.

-

Conjugation Reaction: Add the calculated volume of the dye stock solution to the biomolecule solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[27]

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris-HCl to a final concentration of 50-100 mM to react with any excess NHS ester.

-

Purification: Separate the labeled conjugate from the unreacted free dye using a size-exclusion chromatography column.[27][28]

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol 2: Labeling Biomolecules with Cy5-PEG-Maleimide

This protocol targets free sulfhydryl (thiol) groups (e.g., cysteine residues).

1. Materials and Reagents:

-

Purified biomolecule (1-10 mg/mL) containing free thiols.

-

Cy5-PEG-Maleimide.[18]

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES).[21]

-

Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine).

-

Purification Column: Size-exclusion chromatography column.

2. Procedure:

-

Prepare Biomolecule (Reduction Step): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature in a degassed buffer.[21][30] Note: Avoid DTT unless it is removed prior to adding the maleimide dye.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5-PEG-Maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Calculate Molar Ratio: A 10:1 to 20:1 molar ratio of dye-to-protein is a recommended starting point.

-

Conjugation Reaction: Add the dye stock solution to the reduced protein solution. Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Incubation: Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the unreacted dye from the labeled conjugate using a size-exclusion chromatography column.

-

Storage: Store the final conjugate at 4°C for short-term use or at -20°C (with 50% glycerol) for long-term storage, protected from light.[21]

Visualized Workflows and Concepts

Workflow for NHS Ester Labeling

Caption: Workflow for labeling primary amines using a Cy5-PEG-NHS ester.

Workflow for Maleimide Labeling

Caption: Workflow for labeling free thiols using a Cy5-PEG-Maleimide reagent.

Benefits of PEGylation

Caption: Logical diagram illustrating the key benefits of PEGylating Cy5 dyes.

References

- 1. Use of a PEG-conjugated bright near-infrared dye for functional imaging of rerouting of tumor lymphatic drainage after sentinel lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 6. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]

- 13. nanocs.net [nanocs.net]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. interchim.fr [interchim.fr]

- 17. Cy5 agent, Glucose-PEG-Cyanine5, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 18. Cy5 PEG Maleimide, Cy5-PEG-Mal [nanocs.net]

- 19. Enhanced tumor targetability of PEGylated mesoporous silica nanoparticles on in vivo optical imaging according to their size - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods [bio-protocol.org]

- 25. scienceopen.com [scienceopen.com]

- 26. lumiprobe.com [lumiprobe.com]

- 27. jenabioscience.com [jenabioscience.com]

- 28. docs.aatbio.com [docs.aatbio.com]

- 29. interchim.fr [interchim.fr]

- 30. lumiprobe.com [lumiprobe.com]

The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biotechnology and pharmaceutical development, bioconjugation stands as a cornerstone technology, enabling the precise chemical coupling of biomolecules to enhance their therapeutic and diagnostic capabilities. Central to this field is the use of Polyethylene Glycol (PEG) linkers. These versatile, synthetic polymers have become indispensable tools for improving the stability, solubility, and overall functionality of bioconjugates, from antibody-drug conjugates (ADCs) to therapeutic proteins and diagnostic imaging agents.[1][2]

This technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation. It delves into their fundamental properties, structural classifications, and the profound impact they have on the pharmacokinetic and pharmacodynamic profiles of conjugated molecules. Furthermore, this guide offers detailed experimental protocols for common PEGylation chemistries and methods for the characterization of the resulting bioconjugates, equipping researchers with the practical knowledge to leverage this powerful technology.

Core Principles of PEGylation

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy to overcome many of the challenges associated with biopharmaceuticals, such as rapid clearance, enzymatic degradation, and immunogenicity.[2][4]

The primary benefits conferred by PEG linkers in bioconjugation include:

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG significantly increases the water solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.[1][5] The flexible PEG chain can also sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated biomolecule from degradation.[2]

-

Prolonged Circulation Half-Life: PEGylation dramatically increases the hydrodynamic radius of a molecule.[6] This increased size reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream.[2][7]

-

Reduced Immunogenicity (The "Stealth" Effect): The highly hydrated and flexible PEG chain creates a "stealth" effect, masking the surface of the conjugated molecule from recognition by the immune system.[3] This can reduce the incidence of anti-drug antibodies and other adverse immune responses.

-

Improved Pharmacokinetics and Pharmacodynamics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing and an improved therapeutic window.[2][]

Structural Diversity of PEG Linkers

PEG linkers are not a monolithic entity; they are available in a variety of architectures, each offering distinct advantages for specific applications. The choice of linker architecture is a critical consideration in the design of a bioconjugate.[3][9]

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with reactive groups at one or both ends. They are widely used for their predictable behavior and ease of synthesis.[9]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure can provide a greater "stealth" effect and a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, further enhancing circulation half-life.[5][9]

-

Multi-arm PEG Linkers: These are highly branched structures with numerous PEG chains, often used for creating multifunctional conjugates or for surface modification of nanoparticles.[1]

Quantitative Impact of PEG Linkers

The choice of PEG linker architecture and molecular weight has a quantifiable impact on the physicochemical and pharmacokinetic properties of the resulting bioconjugate.

Table 1: Comparison of Hydrodynamic Radii for Linear vs. Branched PEGylated Nanocarriers

| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) |

| Linear | 12 | 5.42 ± 0.28 |

| Linear | 20 | 7.36 ± 0.20 |

| Four-Arm Branched | 20 | 6.83 ± 0.09 |

| Linear | 40 | 9.58 ± 0.35 |

| Four-Arm Branched | 40 | 9.25 ± 0.40 |

Data sourced from a study on the influence of polymer molecular weight and structure on the hydrodynamic radii of polymeric nanocarriers.[10] As shown in the table, for the same molecular weight, branched PEGs can exhibit a smaller hydrodynamic radius than their linear counterparts.[10]

Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |

| Unmodified HSA | - | 3.5 |

| Linear | 5 | 4.2 |

| Linear | 10 | 5.2 |

| Linear | 20 | 6.1 |

| Branched | 20 | 6.4 |

Data from a study on PEGylated Human Serum Albumin.[6] This table demonstrates the significant increase in hydrodynamic radius upon PEGylation.[6]

Table 3: Effect of PEGylation on In Vivo Half-Life

| Molecule | Modification | Elimination Half-Life | Fold Increase |

| rhTIMP-1 | Unmodified | 1.1 h | - |

| rhTIMP-1 | PEG20K | 28 h | 25 |

| Proticles | Unmodified | Not specified | - |

| Proticles | PEGylated | Significantly higher blood values at 1h post-injection | Not specified |

Data compiled from studies on recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) and proticle-based nanoparticles.[11][12] These data clearly illustrate the dramatic extension of circulation half-life achieved through PEGylation.[12]

Experimental Protocols

The successful synthesis of a bioconjugate relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the most common PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This is one of the most widely used methods for PEGylating proteins, targeting the primary amines found on lysine residues and the N-terminus.[2]

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[3]

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.[3]

-

Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[3][13]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3][13]

-

Quenching (Optional): To stop the reaction, a quenching buffer can be added.

-

Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis.[3][13]

-

Characterization: Analyze the PEGylated protein to determine the degree of PEGylation and confirm its integrity.

Protocol 2: Thiol-Reactive PEGylation using Maleimides

This method provides a more site-specific approach to PEGylation by targeting free thiol groups on cysteine residues.[14]

Materials:

-

Thiol-containing protein

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5.[14] If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. If DTT is used, it must be removed before adding the PEG-Maleimide.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in the reaction buffer.[1]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[1]

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[1]

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[1]

-

Characterization: Characterize the purified PEGylated protein.

Protocol 3: Characterization of Bioconjugates - Determining the Drug-to-Antibody Ratio (DAR)

For antibody-drug conjugates, the DAR is a critical quality attribute that directly impacts efficacy and safety. Several methods can be used for its determination.

A. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.[9][15]

Workflow:

-

Mobile Phase Preparation: Prepare a high-salt mobile phase (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0) and a low-salt mobile phase (e.g., 25 mM Sodium Phosphate, pH 7.0).[9]

-

Gradient Elution: Run a linear gradient from high to low salt concentration to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR.[9]

-

Data Analysis: Integrate the peak areas for each DAR species to determine the drug distribution and calculate the average DAR.[9]

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate and detailed analysis of ADCs, allowing for the determination of the precise molecular weight of each species.[9]

Workflow:

-

Sample Preparation: The ADC sample may be analyzed intact, or it can be deglycosylated and/or reduced to simplify the mass spectrum.[16]

-

LC Separation: Separate the ADC species using a reversed-phase column suitable for large proteins.[9]

-

MS Analysis: Acquire high-resolution mass spectra of the eluting species.[16]

-

Data Deconvolution: Use specialized software to deconvolute the complex mass spectra and determine the mass of each ADC species.[16]

-

DAR Calculation: Calculate the average DAR based on the relative abundance of each species.

C. UV/Vis Spectroscopy

This is a simpler, though less detailed, method for determining the average DAR.[15][]

Principle:

By measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug), and knowing the extinction coefficients of both, the average DAR can be calculated using the Beer-Lambert law.[]

Visualizations

Diagram 1: General Workflow of Protein PEGylation

Caption: A schematic overview of the key steps involved in the bioconjugation of a protein with a PEG linker.

Diagram 2: The "Stealth" Effect of PEGylation

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Protocol for Protein PEGylation [jenkemusa.com]

- 6. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. pharmiweb.com [pharmiweb.com]

- 16. sciex.com [sciex.com]

Propargyl-PEG for Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of propargyl-terminated polyethylene glycol (propargyl-PEG) and its application in click chemistry, a class of reactions known for their high efficiency and specificity. Propargyl-PEG linkers have become indispensable tools in bioconjugation, drug delivery, and materials science, enabling the precise assembly of complex molecular architectures.

Introduction to Propargyl-PEG and Click Chemistry

Propargyl-PEG is a derivative of polyethylene glycol featuring a terminal alkyne group (-C≡CH). This functional group is the key to its utility in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The CuAAC reaction forms a stable triazole linkage between the propargyl-PEG and an azide-functionalized molecule.[3] The PEG component of the linker enhances the solubility, biocompatibility, and flexibility of the resulting conjugate.[2][4]

The versatility of propargyl-PEG stems from the ability to synthesize heterobifunctional PEGs, where the end opposite the propargyl group is functionalized with a different reactive moiety, such as an amine, carboxylic acid, or NHS ester.[5][6] This allows for the sequential and orthogonal conjugation of different molecules.

Synthesis of Propargyl-PEG Derivatives

Heterobifunctional propargyl-PEG linkers can be synthesized with high efficiency. A common strategy involves using a starting PEG molecule with distinct functional groups at each end, such as a hydroxyl and a carboxyl group. The carboxyl group can be modified to introduce the propargyl moiety, while the hydroxyl group can be further functionalized.

Below is a diagram illustrating a representative synthesis of a heterobifunctional propargyl-PEG.

Caption: Synthesis of a heterobifunctional propargyl-PEG.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The CuAAC reaction is the cornerstone of propargyl-PEG's utility. It involves the reaction of the terminal alkyne of the propargyl-PEG with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.

The general workflow for a CuAAC reaction is depicted below.

Caption: General workflow for a CuAAC reaction.

Quantitative Data

The efficiency of propargyl-PEG click chemistry is consistently high, with reactions often proceeding to completion. The table below summarizes typical quantitative data for these reactions.

| Parameter | Typical Value(s) | Notes |

| Reaction Yield | >90% | Often quantitative or near-quantitative.[5] |

| Reaction Time | 1 - 4 hours | Can be faster with optimized conditions.[4] |

| Purity of Conjugate | >95% | After standard purification techniques.[4] |

| Stoichiometry (Alkyne:Azide) | 1.1 : 1 | A slight excess of the alkyne is often used.[1] |

| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Relative to the limiting reagent.[1] |

| Ligand to Copper Ratio | 2:1 to 5:1 | Ligand choice depends on the solvent and substrates.[7][8] |

| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% | Freshly prepared solution is crucial.[1] |

Experimental Protocols

Synthesis of α-hydroxyl-ω-propargyl PEG

This protocol describes the synthesis of a simple propargyl-PEG from a commercially available starting material.[5]

Materials:

-

HOOC-PEG-OH (e.g., MW 3500 Da)

-

Potassium Hydroxide (KOH)

-

Propargyl Bromide

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Distilled Water

Procedure:

-

Dissolve HOOC-PEG-OH and KOH in DMF.

-

Stir the mixture at 100°C for 1 hour.

-

Add propargyl bromide dropwise to the solution over 30 minutes.

-

Allow the mixture to react at 70°C for 15 hours.

-

Cool the reaction to room temperature, filter, and concentrate the solution.

-

Dissolve the residue in distilled water and extract with CH₂Cl₂.

-

Remove the CH₂Cl₂ in vacuo to yield the α-hydroxyl-ω-propargyl PEG.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of a propargyl-PEG to an azide-containing molecule.[1][4]

Materials:

-

Propargyl-PEG conjugate

-

Azide-containing molecule

-

Copper(II) Sulfate (CuSO₄)

-

Ligand (e.g., THPTA or TBTA)

-

Sodium Ascorbate

-

Reaction Buffer (e.g., PBS)

-

DMSO or DMF (for dissolving reagents)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the propargyl-PEG conjugate in an appropriate solvent.

-

Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of the chosen ligand in water or DMSO.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the propargyl-PEG conjugate and the azide-containing molecule in the reaction buffer.

-

Add the ligand solution to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC, LC-MS, or other appropriate analytical techniques.

-

-

Purification:

-

Once the reaction is complete, the product can be purified using standard methods such as column chromatography, HPLC, or precipitation to remove the copper catalyst and other reagents.

-

Applications in Drug Development

Propargyl-PEG linkers are extensively used in the development of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. A propargyl-PEG linker can be used to connect a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.

The following diagram illustrates the general structure of a PROTAC utilizing a propargyl-PEG linker.

Caption: Structure of a PROTAC with a propargyl-PEG linker.

Characterization of Propargyl-PEG Conjugates

The successful synthesis and conjugation of propargyl-PEG derivatives are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the propargyl group (characteristic peaks around 2.4 and 4.7 ppm) and the successful functionalization at the other end of the PEG chain.[5][9]

-

Mass Spectrometry (MS): ESI-MS and MALDI-MS are employed to determine the molecular weight of the PEG derivatives and their conjugates, confirming the successful addition of the PEG linker.[10][11]

-

Chromatography: HPLC and SEC are used to assess the purity of the final conjugate and to separate it from unreacted starting materials and reagents.[4]

Troubleshooting

Common issues in propargyl-PEG click chemistry and their potential solutions are summarized in the table below.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction Yield | Catalyst oxidation; Impure reagents; Incorrect stoichiometry. | Degas solvents; Use freshly prepared sodium ascorbate; Ensure purity of starting materials; Optimize reagent ratios.[1] |

| Side Product Formation | Oxidative homocoupling of the alkyne. | Ensure a sufficient concentration of reducing agent and ligand; Minimize exposure to oxygen.[12] |

| Difficulty in Purification | Residual copper catalyst. | Add a copper chelator like EDTA to the reaction mixture before purification.[1] |

This guide provides a foundational understanding of propargyl-PEG for click chemistry. For specific applications, further optimization of reaction conditions may be necessary. Always refer to the relevant literature and safety data sheets for all reagents used.

References

- 1. benchchem.com [benchchem.com]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]

- 6. heterobifunctional pegs [jenkemusa.com]

- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enovatia.com [enovatia.com]

- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Cy5 Fluorophore: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5 (Cy5) is a synthetic, far-red fluorescent dye belonging to the cyanine family.[1] It is a widely utilized tool in biological research and diagnostics due to its bright fluorescence and emission in a spectral range where autofluorescence from biological samples is minimal.[1][2][3] This characteristic provides a significant advantage for achieving a high signal-to-noise ratio in various applications.[2][4] Cy5 can be conjugated to various biomolecules, including antibodies, proteins, and nucleic acids, making it a versatile label for a multitude of detection methods.[5][6]

This guide provides an in-depth overview of the core spectral properties of Cy5, detailed experimental protocols for its use, and key considerations for experimental design.

Core Spectral Properties of Cy5

The performance of a fluorophore is defined by its photophysical properties. Cy5 is known for its high molar extinction coefficient and good quantum yield, which contribute to its bright signal.[2][7] The key spectral characteristics of Cy5 are summarized in the table below. It is important to note that these values can be influenced by the local environment, such as solvent, pH, and conjugation to biomolecules.[1][2]

| Property | Value | Unit |

| Excitation Maximum (λex) | ~649 - 651 | nm |

| Emission Maximum (λem) | ~666 - 670 | nm |

| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | 0.20 - 0.32 | - |

| Recommended Laser Lines | 633, 647 | nm |

Data compiled from multiple sources.[6][8][9][10][11]

Key Considerations for Experimental Use

To ensure optimal performance and reproducible results with Cy5, several factors should be taken into account:

-

Photostability: While Cy5 exhibits good photostability, it is susceptible to photobleaching with prolonged exposure to excitation light.[5][12] The use of antifade mounting media is highly recommended, especially for imaging applications.[12][13] For experiments requiring very high photostability, spectrally similar alternatives like Alexa Fluor 647 may be considered.[12][13]

-

pH Sensitivity: Cy5 is sensitive to pH and should be used and stored in a neutral pH environment to maintain its fluorescent properties.[5] It is generally stable over a pH range of 4 to 10, but extreme conditions can lead to degradation.[14]

-

Solubility: The solubility of Cy5 derivatives varies. Sulfonated versions (sulfo-Cy5) exhibit enhanced water solubility, which is beneficial for labeling reactions in aqueous buffers.[6] Non-sulfonated versions may require organic solvents like DMSO or DMF for initial dissolution.[14]

-

Filter Sets: Proper configuration of the fluorescence microscope or other detection instruments is crucial.[12] Ideal filter sets for Cy5 include an excitation filter around 628-650 nm, a dichroic mirror around 660 nm, and an emission filter around 670-692 nm.[4]

Experimental Protocols

The following are detailed methodologies for common applications of Cy5.

Protocol 1: Labeling of Proteins with Cy5 NHS Ester

This protocol describes the covalent conjugation of Cy5 succinimidyl ester (SE) to primary amines on a protein.

Materials:

-

Protein of interest (in an amine-free buffer like PBS)

-

Cy5 SE (mono SO3)

-

Anhydrous DMSO or DMF

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Storage Buffer (e.g., PBS)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[15] If the buffer contains primary amines (e.g., Tris), it must be exchanged with the Labeling Buffer via dialysis or buffer exchange column.[16] Adjust the pH of the protein solution to 8.5 ± 0.5.[15]

-

Dye Preparation: Immediately before use, dissolve the Cy5 SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9][16]

-

Labeling Reaction:

-

Calculate the required volume of the Cy5 SE stock solution for the desired dye-to-protein molar ratio (a 10-fold molar excess is a common starting point).[9]

-

Slowly add the Cy5 SE stock solution to the protein solution while gently vortexing.[9]

-

Incubate the reaction for 1 hour at room temperature in the dark, with continuous gentle stirring.[9][16]

-

-

Purification: Separate the Cy5-labeled protein from the unreacted dye using a gel filtration column or by dialysis against the Storage Buffer.[9][16]

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5). A correction factor is needed for the absorbance of Cy5 at 280 nm.[9]

-

Store the labeled protein at 4°C, protected from light. For long-term storage, add glycerol to 50% and store at -20°C.[9]

-

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for immunofluorescent staining using a Cy5-conjugated secondary antibody.

Materials:

-

Adherent cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Primary antibody

-

Cy5-conjugated secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Preparation: Gently wash the cells three times with PBS.[12]

-

Fixation: Fix the cells with Fixation Buffer for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.[12]

-

Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes.[12]

-

Washing: Wash the cells three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.[12]

-

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBST for 5 minutes each.[12]

-

Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in Blocking Buffer, protecting it from light. Incubate with the cells for 1 hour at room temperature in a dark, humidified chamber.[12]

-

Washing: Wash the cells three times with PBST for 5 minutes each in the dark.[12]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[12]

-

Imaging: Analyze the slides on a fluorescence microscope equipped with the appropriate filter set for Cy5.[12]

Visualizations

Spectral Properties of Cy5

Caption: Excitation and emission spectra maxima for the Cy5 fluorophore.

Experimental Workflow: Immunofluorescence Staining

Caption: A typical experimental workflow for immunofluorescence staining.

Signaling Pathway Detection Example

Caption: Indirect detection of a cell surface receptor using a Cy5-conjugate.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. benchchem.com [benchchem.com]

- 3. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. optolongfilter.com [optolongfilter.com]

- 5. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. jenabioscience.com [jenabioscience.com]

The Pivotal Role of the Bifunctional Linker in PROTAC Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules consist of two active domains—one binding to the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. While the warhead and E3 ligase ligand determine the specificity of the PROTAC, the often-underestimated linker plays a critical and multifaceted role in its overall efficacy. This technical guide delves into the significant benefits of the bifunctional PROTAC linker, providing quantitative data, detailed experimental protocols, and visual representations of key processes to inform rational PROTAC design and optimization.

Core Functions and Benefits of the PROTAC Linker

The linker is far more than a simple spacer; it is a crucial determinant of a PROTAC's physicochemical properties, biological activity, and overall drug-like characteristics.[1][2] Its composition, length, and attachment points profoundly influence several key parameters that dictate the success of a PROTAC molecule.[3][4]

Orchestrating the Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] The linker's flexibility and length are critical in achieving the optimal orientation and proximity between the two proteins, which is necessary for efficient ubiquitination of the target.[3][6] A linker that is too short may lead to steric clashes, preventing the formation of the ternary complex, while an excessively long linker might not effectively bring the proteins together.[3]

The linker's chemical composition can also introduce favorable interactions within the ternary complex, enhancing its stability. This phenomenon, known as positive cooperativity, can significantly improve the efficiency of protein degradation.[5][7] Conversely, a poorly designed linker can lead to negative cooperativity, hindering the degradation process.[4]

Modulating Physicochemical Properties for Enhanced Bioavailability

PROTACs are inherently large molecules, often exceeding the parameters of Lipinski's "rule of five," which presents challenges for their development as oral therapeutics.[8] The linker provides a critical opportunity to fine-tune the physicochemical properties of the PROTAC to improve its drug-like characteristics.[9]

-

Solubility: The hydrophilicity of the linker can be modulated to enhance the aqueous solubility of the PROTAC molecule. The incorporation of polar groups, such as polyethylene glycol (PEG) chains or ionizable moieties like piperazines, can significantly improve solubility.[9][10]

-